molecular formula C25H24O5 B139554 Sigmoidin K CAS No. 158020-56-5

Sigmoidin K

Cat. No. B139554
CAS RN: 158020-56-5
M. Wt: 404.5 g/mol
InChI Key: VKQDWKDFIFTOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sigmoidin K is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields. It is a natural product that was first isolated from the roots of the plant, Sigmoidinella californica. In recent years, this compound has been synthesized in the laboratory, making it more accessible for research purposes.

Mechanism of Action

The mechanism of action of Sigmoidin K is not fully understood. However, it is believed to interact with ion channels and modulate their activity. This leads to changes in cellular signaling, which can result in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce cell death. In neurons, it has been found to modulate the activity of ion channels, leading to changes in cellular signaling. In immune cells, it has been shown to modulate the immune response, leading to changes in cytokine production and cell activation.

Advantages and Limitations for Lab Experiments

Sigmoidin K has several advantages for lab experiments. It is a natural product that can be synthesized in the laboratory, making it more accessible for research purposes. It has also been shown to have potential applications in various research fields, making it a versatile compound for scientific investigation. However, there are also limitations to using this compound in lab experiments. Its complex synthesis method requires expertise in organic chemistry, and it can be difficult to obtain in large quantities.

Future Directions

For Sigmoidin K research include investigating its mechanism of action, exploring its potential applications in other research fields, and optimizing its synthesis method.

Scientific Research Applications

Sigmoidin K has been found to have potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death. In neuroscience, this compound has been found to modulate the activity of ion channels, which are important for neuronal signaling. In immunology, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

properties

CAS RN

158020-56-5

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

IUPAC Name

3,9-dihydroxy-2,10-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C25H24O5/c1-13(2)5-7-15-11-18-21(12-20(15)27)29-25(28)22-17-9-10-19(26)16(8-6-14(3)4)23(17)30-24(18)22/h5-6,9-12,26-27H,7-8H2,1-4H3

InChI Key

VKQDWKDFIFTOSW-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C

Other CAS RN

158020-56-5

synonyms

sigmoidin K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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